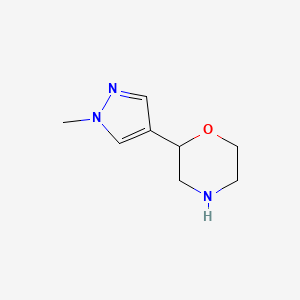

2-(1-methyl-1H-pyrazol-4-yl)morpholine

Description

The exact mass of the compound 2-(1-methyl-1H-pyrazol-4-yl)morpholine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(1-methyl-1H-pyrazol-4-yl)morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-methyl-1H-pyrazol-4-yl)morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(1-methylpyrazol-4-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-11-6-7(4-10-11)8-5-9-2-3-12-8/h4,6,8-9H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBIDPYAPFHSRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CNCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375963-52-2 | |

| Record name | 2-(1-methyl-1H-pyrazol-4-yl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Comprehensive Structure Elucidation of 2-(1-methyl-1H-pyrazol-4-yl)morpholine

This guide details the structural elucidation of 2-(1-methyl-1H-pyrazol-4-yl)morpholine , a secondary amine heterocycle often utilized as a pharmacophore in kinase inhibitors and GPCR ligands. The elucidation strategy addresses specific challenges: confirming the regiochemistry of the pyrazole attachment, the position of the methyl group, and the connectivity of the saturated morpholine ring.

Executive Summary & Structural Challenge

The target molecule, 2-(1-methyl-1H-pyrazol-4-yl)morpholine (C

Primary Elucidation Challenges:

-

Pyrazole Regiochemistry: Distinguishing the 1,4-substituted isomer from the 1,3- or 1,5-substituted byproducts common in cyclocondensation syntheses.

-

N-Methylation Site: Confirming methylation at the pyrazole N1 position versus the morpholine nitrogen (if unprotected during synthesis).

-

Morpholine Connectivity: Verifying the substituent is at C2 (adjacent to Oxygen) rather than C3 (adjacent to Nitrogen).

Synthetic Context & Isomerism

Understanding the synthetic origin informs the analytical strategy. This compound is typically synthesized via the coupling of a 4-halo-1-methylpyrazole with a morpholine precursor or via the reduction of a corresponding heteroaryl-ketone.

-

Potential Impurity A (Regioisomer): 2-(1-methyl-1H-pyrazol-3-yl )morpholine.

-

Potential Impurity B (N-site isomer): 2-(1H -pyrazol-4-yl)-4-methylmorpholine (if methylation was non-selective).

The analytical workflow below is designed to rule out these isomers definitively.

Analytical Workflow: Step-by-Step Protocol

Phase 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Validate molecular formula and unsaturation number.

-

Method: ESI-TOF (Positive Mode).

-

Expected Value:

m/z (Calculated for C -

Interpretation: A deviation < 5 ppm confirms the elemental composition.[1] The Ring Double Bond Equivalent (RDBE) should be 4 (3 for pyrazole + 1 for morpholine).

Phase 2: 1H NMR Spectroscopy (400+ MHz, DMSO-d6 or CDCl3)

Objective: Establish proton environments and integration ratios.

Protocol:

-

Dissolve 5-10 mg of sample in 0.6 mL DMSO-d

. -

Acquire spectrum with sufficient scans (ns=16 or 32) to resolve splitting patterns.

-

Key Diagnostic Signals:

| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Structural Insight |

| Pyrazole H5 | 7.60 - 7.80 | s (or d, | 1H | Deshielded by adjacent N1. |

| Pyrazole H3 | 7.30 - 7.50 | s (or d, | 1H | Characteristic of 4-subst. pyrazole.[2][3][4][5][6][7] |

| Morpholine C2-H | 4.30 - 4.50 | dd (Axial/Eq) | 1H | Benzylic-like shift; determines C2 subst. |

| N-Methyl | 3.75 - 3.85 | s | 3H | Confirms Pyrazole-NMe (Morpholine-NMe would be |

| Morpholine C6-H2 | 3.60 - 3.90 | m | 2H | Adjacent to Oxygen. |

| Morpholine C3/C5 | 2.70 - 3.00 | m | 4H | Adjacent to Nitrogen. |

| Amine NH | 2.0 - 9.0 (Broad) | br s | 1H | Exchangeable with D |

Note: If the Pyrazole H3 and H5 appear as a single signal (2H), switch solvent to CD

Phase 3: 2D NMR Elucidation (The Definitive Proof)

This phase resolves the connectivity and spatial arrangement.

A. COSY (Correlation Spectroscopy)

-

Trace the Morpholine Ring:

-

Confirm spin system: NH

C3-H -

Critical Check: The C2-H proton must show coupling only to the C3-H

protons. If it couples to C6-H

-

B. NOESY (Nuclear Overhauser Effect) - Regiochemistry Key

-

Experiment: Mixing time 500-800 ms.

-

Critical Correlation 1 (N-Me Position):

-

Observe NOE between N-Me (3.8 ppm) and Pyrazole H5 .

-

Absence of NOE to H3 confirms the N-Me is distal to H3.

-

-

Critical Correlation 2 (Connection Point):

-

Observe NOE between Morpholine C2-H and BOTH Pyrazole H3 and H5 .

-

Logic: Free rotation of the C-C bond between rings puts C2-H in proximity to both pyrazole protons.

-

C. HMBC (Heteronuclear Multiple Bond Correlation)

-

Experiment: Optimized for

Hz. -

Linkage Verification:

-

Morpholine C2-H should show a strong

correlation to Pyrazole C3/C5 and a -

N-Methyl protons must correlate to Pyrazole C1 and C5 .

-

Visualization of Elucidation Logic

Diagram 1: Analytical Decision Tree

This workflow illustrates the logical progression from crude sample to confirmed structure.

Caption: Logical workflow for distinguishing the target compound from N-methyl morpholine isomers.

Diagram 2: Key NMR Correlations

This diagram visualizes the specific intramolecular interactions required to confirm the structure.

Caption: Diagnostic NOESY (spatial) and HMBC (connectivity) correlations defining the regiochemistry.

Stereochemical Considerations

The C2 position of the morpholine ring is a chiral center.

-

Racemic Synthesis: If synthesized from racemic epichlorohydrin or similar precursors, the product is a 1:1 mixture of (

) and ( -

Enantiomeric Purity Determination:

-

Method: Chiral HPLC.

-

Column: Chiralpak IA or IC (Amylose-based).

-

Mobile Phase: Hexane:Ethanol:Diethylamine (80:20:0.1).

-

Detection: UV at 254 nm (Pyrazole absorption).

-

References

-

Katritzky, A. R., et al. (2005).[8] "1H and 13C NMR spectra of N-substituted morpholines." Magnetic Resonance in Chemistry.

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 13018409, 1-Methyl-1H-pyrazol-4-ol." (Used for Pyrazole shift comparisons).

-

Sigma-Aldrich. "2-(1-Methyl-1H-pyrazol-4-yl)morpholine Product Specification."

-

Claramunt, R. M., et al. (2018). "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." (Reference for Pyrazole N-Me vs C-Me shifts).

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Methyl-1H-pyrazol-4-ol | C4H6N2O | CID 13018409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Structural elucidation of a new delta2-pyrazoline derivatives using 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Morpholine(110-91-8) 1H NMR spectrum [chemicalbook.com]

- 7. connectjournals.com [connectjournals.com]

- 8. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data for 2-(1-methyl-1H-pyrazol-4-yl)morpholine

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(1-methyl-1H-pyrazol-4-yl)morpholine

For professionals in the fields of medicinal chemistry and drug development, the unambiguous structural confirmation of a novel chemical entity is a foundational requirement. This guide provides a detailed examination of the spectroscopic data for 2-(1-methyl-1H-pyrazol-4-yl)morpholine, a heterocyclic compound featuring both a privileged morpholine scaffold and a bio-isosterically significant pyrazole ring.[1] The morpholine moiety is frequently employed to enhance physicochemical properties such as solubility, while pyrazole derivatives are known for a wide array of biological activities.[2]

This document, intended for researchers and scientists, outlines the theoretical basis and practical application of key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the comprehensive characterization of this molecule. The protocols and data interpretations are presented to be self-validating, ensuring scientific integrity and reproducibility.

Molecular Structure and Analytical Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 2-(1-methyl-1H-pyrazol-4-yl)morpholine (Molecular Formula: C₈H₁₃N₃O, Monoisotopic Mass: 167.1059 g/mol ) consists of a morpholine ring attached at its C2 position to the C4 position of an N-methylated pyrazole ring.[3] This arrangement gives rise to a unique set of spectroscopic signals that, when correctly interpreted, serve as a definitive fingerprint for the compound.

Caption: Structure of 2-(1-methyl-1H-pyrazol-4-yl)morpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D experiments provides unambiguous evidence of connectivity and stereochemistry.[4]

Rationale and Experimental Protocol

Expertise & Experience: The choice of solvent and NMR experiments is critical. A deuterated solvent such as Chloroform-d (CDCl₃) is typically used for nonpolar to moderately polar compounds, while DMSO-d₆ is suitable for more polar molecules and allows for the observation of exchangeable protons (like N-H). For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.[4]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(1-methyl-1H-pyrazol-4-yl)morpholine in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[5]

-

¹H NMR Acquisition: Acquire data with a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program with a spectral width of ~220 ppm, a relaxation delay of 2 seconds, and accumulating 1024-2048 scans for adequate signal-to-noise.

-

2D NMR (Optional but Recommended): Perform standard COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H3 & H5 (Pyrazole) | 7.4 - 7.6 | s (singlet) | - | 2H |

| CH₃ (N-Methyl) | 3.8 - 3.9 | s (singlet) | - | 3H |

| H2' (Morpholine CH) | 3.9 - 4.1 | m (multiplet) | - | 1H |

| H6' (Morpholine OCH₂) | 3.6 - 3.8 | m (multiplet) | - | 2H |

| H3' & H5' (Morpholine NCH₂) | 2.8 - 3.2 | m (multiplet) | - | 4H |

| NH (Morpholine) | 1.8 - 2.5 (broad) | br s | - | 1H |

Note: These are predicted values based on typical chemical shifts for pyrazole and morpholine moieties. Actual values may vary based on solvent and experimental conditions.[4][6]

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 & C5 (Pyrazole) | 135 - 140 |

| C4 (Pyrazole) | 118 - 122 |

| C2' (Morpholine CH) | 70 - 75 |

| C6' (Morpholine OCH₂) | 66 - 69 |

| C3' & C5' (Morpholine NCH₂) | 45 - 50 |

| CH₃ (N-Methyl) | 35 - 40 |

Note: Predicted values are based on known data for similar heterocyclic systems.[7][8]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides the molecular weight and elemental composition of a molecule, serving as a primary tool for confirming its identity.[9]

Rationale and Experimental Protocol

Trustworthiness: High-Resolution Mass Spectrometry (HRMS) using a technique like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer provides a highly accurate mass measurement (typically within 5 ppm).[9] This allows for the unambiguous determination of the molecular formula.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization: Acquire data in positive ion mode. The morpholine nitrogen is readily protonated, leading to a strong signal for the [M+H]⁺ ion.

-

Mass Analysis: Scan a mass range of m/z 50-500.

-

Data Analysis: Determine the exact mass of the most abundant ion and compare it to the theoretical mass calculated from the molecular formula.

Expected Mass Spectrometry Data

The primary goal is to observe the protonated molecular ion.

| Ion | Formula | Calculated Exact Mass (m/z) | Observed Mass (m/z) |

| [M+H]⁺ | C₈H₁₄N₃O⁺ | 168.1131 | Expected within 5 ppm |

| [M+Na]⁺ | C₈H₁₃N₃ONa⁺ | 190.0951 | Expected within 5 ppm |

Data sourced from PubChem and calculated for the most abundant isotopes.[3]

Caption: A potential fragmentation pathway for the [M+H]⁺ ion.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Rationale and Experimental Protocol

Expertise & Experience: While NMR and MS define the molecular structure, IR confirms the presence of key functional groups. For this molecule, we expect to see characteristic absorptions for N-H (amine), C-O-C (ether), C=C/C=N (aromatic), and C-H (aliphatic and aromatic) bonds.[10] Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

Experimental Protocol: ATR-FTIR Analysis

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands and assign them to the corresponding functional groups.

Predicted Infrared Absorption Data

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3400 (broad) | N-H Stretch | Secondary Amine (Morpholine) |

| 3100 - 3150 | C-H Stretch | Aromatic (Pyrazole) |

| 2850 - 3000 | C-H Stretch | Aliphatic (Morpholine, CH₃) |

| 1500 - 1600 | C=N, C=C Stretch | Pyrazole Ring |

| 1070 - 1150 (strong) | C-O-C Stretch | Ether (Morpholine) |

Note: Predicted values are based on standard IR correlation tables.[11]

Integrated Spectroscopic Workflow

A robust characterization relies on the integration of these techniques. The workflow ensures that data from each method corroborates the others, leading to a confident structural assignment.

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The comprehensive spectroscopic analysis of 2-(1-methyl-1H-pyrazol-4-yl)morpholine provides a definitive structural confirmation essential for its advancement in research and development pipelines. Through the synergistic application of NMR, Mass Spectrometry, and IR Spectroscopy, researchers can confidently verify the identity, structure, and purity of this compound. The predicted data and protocols outlined in this guide serve as a robust framework for the characterization of this and structurally related molecules, upholding the principles of scientific integrity and enabling the progression of new chemical entities from the laboratory to clinical evaluation.

References

-

Connect Journals. Synthesis of Pyrazole Derivatives and Screening of Their Antibacterial and Antifungal Activities. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Available from: [Link]

-

National Center for Biotechnology Information. Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. Available from: [Link]

-

ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. Available from: [Link]

-

Journal of the American Chemical Society. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Available from: [Link]

-

ResearchGate. The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Available from: [Link]

-

ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. Available from: [Link]

-

ResearchGate. 13C-NMR spectrum of pyrazoline 9 (125 MHz, CDCl3). Available from: [Link]

-

PubMed. 1H and 13C NMR spectra of N-substituted morpholines. Available from: [Link]

-

ResearchGate. Observed FTIR Peaks of 5-substituted morpholine derivative of.... Available from: [Link]

-

National Institute of Standards and Technology. N-Formylmorpholine - NIST WebBook. Available from: [Link]

-

PubMed. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Available from: [Link]

-

ResearchGate. (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. Available from: [Link]

-

ResearchGate. Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quant. Available from: [Link]

-

MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl).... Available from: [Link]

-

E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]

-

DergiPark. Synthesis and structural characterization of novel pyrazoline derivatives. Available from: [Link]

-

MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles.... Available from: [Link]

-

PubChem. 2-(1-methyl-1h-pyrazol-4-yl)morpholine. Available from: [Link]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. jocpr.com [jocpr.com]

- 3. PubChemLite - 2-(1-methyl-1h-pyrazol-4-yl)morpholine (C8H13N3O) [pubchemlite.lcsb.uni.lu]

- 4. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. connectjournals.com [connectjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

The Pyrazole Pharmacophore: From Knorr’s Error to Kinase Inhibition

Executive Summary

The pyrazole ring (

The Chemical Genesis: A Fortuitous Error

The history of pyrazoles is a testament to the non-linear nature of scientific discovery. In 1883 , German chemist Ludwig Knorr was attempting to synthesize quinoline derivatives as potential anti-malarial substitutes for quinine.

Knorr reacted ethyl acetoacetate with phenylhydrazine .[1] He hypothesized the product was a quinoline derivative. However, subsequent structural elucidation revealed he had synthesized 1-phenyl-3-methyl-5-pyrazolone . This compound, later named Antipyrine (Phenazone), launched in 1884 as the world's first synthetic analgesic and antipyretic, predating Aspirin by 15 years.

Key Historical Insight: Knorr’s initial structural misassignment does not diminish the utility of the reaction. The "Knorr Pyrazole Synthesis" remains the foundational method for constructing this ring system, though modern catalysis has evolved to address its primary limitation: regioselectivity.

Synthetic Methodologies: The Knorr Mechanism

The classical Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with hydrazine or a substituted hydrazine.

The Mechanistic Pathway[2][3][4]

-

Nucleophilic Attack: The hydrazine nitrogen attacks the most electrophilic carbonyl of the 1,3-dicarbonyl.

-

Imine Formation: Loss of water generates a hydrazone intermediate.

-

Cyclization: The second hydrazine nitrogen attacks the remaining carbonyl (intramolecular nucleophilic substitution).

-

Aromatization: Tautomerization or loss of water drives the formation of the aromatic pyrazole ring.

The Regioselectivity Challenge

When using unsymmetrical 1,3-diketones (

-

Steric Control: The hydrazine

(more nucleophilic) typically attacks the less sterically hindered carbonyl. -

Electronic Control: In fluorinated diones (e.g., those used for Celecoxib), the hydrazine attacks the carbonyl adjacent to the electron-withdrawing

group due to increased electrophilicity, often overriding steric factors.

Advanced Experimental Protocol: Synthesis of the Celecoxib Scaffold

This protocol demonstrates the synthesis of the diaryl-pyrazole core found in Celecoxib (Celebrex), utilizing a regiocontrolled Knorr condensation.

Objective

Synthesize 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide .

Reagents & Materials

-

Component A: 4'-Methylacetophenone (1.0 eq)

-

Component B: Ethyl trifluoroacetate (1.2 eq)

-

Base: Sodium methoxide (25% in MeOH) (1.5 eq)

-

Hydrazine: 4-Sulfonamidophenylhydrazine hydrochloride (1.0 eq)

-

Solvents: Toluene, Ethanol, Ethyl Acetate.

Step-by-Step Methodology

Phase 1: Claisen Condensation (Formation of the 1,3-Dione)

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer under

atmosphere. -

Addition: Charge the flask with Sodium Methoxide solution.

-

Reaction: Add a mixture of 4'-Methylacetophenone and Ethyl trifluoroacetate in Toluene dropwise over 30 minutes, maintaining temperature

. -

Reflux: Heat the mixture to

for 4 hours. The solution will darken as the enolate forms. -

Quench: Cool to room temperature (RT). Add water and acidify with 1N HCl to pH 2-3.

-

Isolation: Separate the organic layer. Extract the aqueous layer with Toluene. Combine organics, dry over

, and concentrate in vacuo to yield the 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione .-

Checkpoint: Verify intermediate via TLC (Hexane:EtOAc 4:1).

-

Phase 2: Cyclocondensation (Pyrazole Formation)

-

Mixing: Dissolve the isolated 1,3-dione in Ethanol (10 volumes).

-

Hydrazine Addition: Add 4-Sulfonamidophenylhydrazine hydrochloride .

-

Reflux: Heat to reflux (

) for 2-4 hours.-

Mechanistic Note: The hydrazine

attacks the carbonyl adjacent to the

-

-

Crystallization: Cool the mixture to

. The product should precipitate as a white to off-white solid. -

Purification: Filter the solid and wash with cold 50% EtOH/Water. Recrystallize from Isopropanol/Water if purity is

by HPLC.

Data Summary Table

| Parameter | Specification | Observation/Target |

| Yield (Step 1) | > 85% | Yellow oil/solid |

| Yield (Step 2) | > 75% | White crystalline solid |

| Melting Point | 157 - 159 °C | Sharp melting point indicates high purity |

| 1H NMR (DMSO-d6) | Pyrazole-H singlet | |

| Regioselectivity | > 95:5 | Controlled by |

Structural Biology: The Kinase Hinge Binder

In modern drug discovery, pyrazoles are dominant in kinase inhibitors (e.g., Crizotinib , Ruxolitinib ).

The ATP Mimicry

Kinases bind ATP in a cleft between the N- and C-lobes. The adenine ring of ATP forms crucial hydrogen bonds with the "hinge region" of the protein.

-

Donor/Acceptor Pair: The pyrazole ring (

and -

Geometry: The planar 5-membered ring fits snugly into the hydrophobic pocket, allowing substituents (like the piperidine in Crizotinib) to extend into the solvent-exposed region or the specificity pocket.

Visualization: Pyrazole in Drug Discovery

Figure 1: The synthetic evolution of pyrazole-based therapeutics.[2][3] The core scaffold diverges into distinct therapeutic classes based on peripheral substitution.

Mechanism of Action: Kinase Binding Topology

Figure 2: Abstract representation of Pyrazole binding in the ATP-binding pocket of protein kinases. The N1/N2 motif is critical for anchoring the molecule to the protein backbone.

References

-

Knorr, L. (1883).[1][4][5] "Einwirkung von Acetessigester auf Phenylhydrazin". Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.[1]

-

Bruneau, P., & Delvallée, I. (2023). "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors". Molecules, 28(14), 5398.

-

Penning, T. D., et al. (1997). "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib)". Journal of Medicinal Chemistry, 40(9), 1347–1365.

-

Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles". Chemical Reviews, 111(11), 6984–7034.

-

BenchChem. (2025).[1] "A Technical Guide to the Knorr Pyrazole Synthesis of 1883".

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]

- 5. chemistryviews.org [chemistryviews.org]

Role of morpholine moiety in drug discovery

The Morpholine Moiety: A Physicochemical & Synthetic Linchpin in Modern Drug Design

Executive Summary

In the landscape of medicinal chemistry, the morpholine moiety (1-oxa-4-azacyclohexane) operates as a "privileged structure"—a scaffold capable of delivering high-affinity ligands across diverse target families.[1][2] Unlike simple aliphatic spacers, morpholine offers a unique physicochemical "Goldilocks" profile: it balances lipophilicity (LogP) with water solubility, modulates basicity (pKa ~8.3) to suit physiological pH, and functions as a metabolic handle.

This guide analyzes the morpholine moiety not merely as a structural appendage but as a functional tool for optimizing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds. We explore its causal role in the success of blockbuster drugs like Gefitinib and Linezolid , detail robust synthetic protocols for its installation, and map its metabolic liabilities.

Part 1: The Physicochemical Toolkit (The "Why")

The decision to incorporate a morpholine ring is rarely arbitrary. It is a strategic move to correct specific molecular flaws.

pKa Modulation and Ionization State

The most critical attribute of morpholine is its basicity.

-

Data Point: The pKa of the conjugate acid of morpholine is ~8.36 .[3]

-

Comparison: Piperidine (pKa ~11.2) vs. Morpholine (pKa ~8.36).[3]

-

Causality: The inductive electron-withdrawing effect (-I) of the ether oxygen at position 1 reduces the electron density on the nitrogen at position 4.

-

Impact: At physiological pH (7.4), a significant fraction of morpholine exists in the non-ionized form compared to piperidine. This equilibrium facilitates passive diffusion through lipid membranes (non-ionized) while retaining enough aqueous solubility (ionized) for distribution. It also reduces the risk of lysosomal trapping and hERG channel inhibition, which are common liabilities of highly basic amines.

Lipophilicity and Solubility

-

LogP Lowering: Replacing a methylene (-CH2-) or a phenyl ring with a morpholine moiety significantly lowers cLogP (typically by 1–2 log units).[2]

-

Solubility: The ether oxygen acts as a hydrogen bond acceptor (HBA), enhancing solvation in aqueous media. This is the primary reason morpholine is appended to the "solvent-exposed" regions of kinase inhibitors (e.g., Gefitinib).

Conformational Analysis

Morpholine adopts a chair conformation .[4] This defined geometry allows it to project substituents into specific vectors, unlike flexible alkyl chains. This rigidity reduces the entropic penalty upon binding to a protein target.

Part 2: Synthetic Accessibility (The "How")

Reliable installation of the morpholine ring is paramount. Below are two industry-standard protocols for introducing morpholine into an aromatic scaffold.

Protocol A: Buchwald-Hartwig Amination (Pd-Catalyzed)

Best for: Electron-rich or neutral aryl halides where SnAr fails.[2]

Reagents:

-

Substrate: Aryl Bromide/Chloride (1.0 equiv)

-

Amine: Morpholine (1.2 equiv)

-

Catalyst: Pd2(dba)3 (1-2 mol%) or Pd(OAc)2

-

Ligand: BINAP or XPhos (ideal for steric bulk)

-

Base: NaOtBu (Sodium tert-butoxide) or Cs2CO3[2]

-

Solvent: Toluene or Dioxane (anhydrous)

Step-by-Step Workflow:

-

Inerting: Charge a reaction vial with Aryl Bromide, Pd source, Ligand, and Base. Cycle Argon/Vacuum 3x to remove O2 (prevents catalyst poisoning).

-

Addition: Add Solvent (0.1 M concentration) and Morpholine via syringe.

-

Heating: Heat to 80–100°C for 4–12 hours. Monitor via LC-MS.

-

Workup: Filter through a Celite pad (removes Pd black). Concentrate filtrate.

-

Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Nucleophilic Aromatic Substitution (SnAr)

Best for: Electron-deficient heteroaromatics (e.g., chloropyrimidines, fluoronitrobenzenes).

Reagents:

-

Substrate: 4-Chloro-pyrimidine derivative (1.0 equiv)

-

Nucleophile: Morpholine (2.0–3.0 equiv; excess acts as base)

-

Solvent: DMF, DMA, or EtOH

-

Temperature: RT to 80°C

Self-Validating Logic:

-

If the substrate has strong EWGs (NO2, CN), the reaction should proceed at RT.

-

If heating >100°C is required, switch to Protocol A (Buchwald) to avoid decomposition.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the decision tree for synthesizing morpholine derivatives.

Figure 1: Synthetic decision tree for installing morpholine moieties based on electronic properties of the aryl substrate.

Part 4: Role in FDA-Approved Drugs (Case Studies)

The utility of morpholine is best understood through its application in successful drugs.[5]

| Drug Name | Therapeutic Area | Target | Role of Morpholine Moiety |

| Gefitinib (Iressa) | Oncology (NSCLC) | EGFR Kinase | Solubility Handle: Attached to the quinazoline core, the morpholine ring protrudes into the solvent front, dramatically improving water solubility without interfering with the ATP-binding pocket.[2] |

| Linezolid (Zyvox) | Antibiotic | Bacterial Ribosome (50S) | PK Modulation: The morpholine ring replaces more lipophilic analogs, optimizing the LogP for oral bioavailability while maintaining Gram-positive potency.[2] |

| Aprepitant (Emend) | Antiemetic | NK1 Receptor | Permeability: The morpholine ring aids in crossing the Blood-Brain Barrier (BBB) by moderating the lipophilicity of the core structure.[2] |

| Timolol | Glaucoma/CVD | Beta-adrenergic receptor | H-Bonding: The ether oxygen acts as an H-bond acceptor, contributing to receptor affinity while the amine participates in salt bridge formation.[2] |

Part 5: Metabolic & Toxicological Landscape[4]

While morpholine is a robust scaffold, it is not metabolically inert. Understanding its degradation pathways is crucial for safety assessment.

Metabolic Pathways

-

N-Dealkylation: CYP450-mediated cleavage of the N-C bond.[2] This can release free morpholine.

-

Ring Oxidation (Alpha-Hydroxylation): Oxidation at the carbon alpha to the nitrogen leads to an unstable carbinolamine, which can collapse to a lactam (morpholin-3-one) or undergo ring opening to hydroxy-acid metabolites.[2]

-

Implication: Lactam metabolites are often inactive but can be polar excretion products.

-

The Nitrosamine Alert

-

Risk: Secondary amines, including free morpholine, can react with nitrites (in acidic gastric conditions) to form N-nitrosomorpholine (NMOR) , a potent carcinogen.

-

Mitigation: In most drugs, the morpholine nitrogen is tertiary (substituted). The risk arises only if metabolic N-dealkylation occurs in vivo to release the secondary amine, or if trace morpholine remains as a process impurity.

-

Control Strategy: Strict control of nitrite levels in excipients and rigorous washing during synthesis to remove unreacted morpholine.

Figure 2: Primary metabolic pathways of morpholine-containing drugs and associated toxicological risks.

References

-

Kourounakis, A. P., et al. (2020).[4] "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews.

-

Kumari, A., et al. (2020).[5] "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." Bioorganic Chemistry.

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry.

-

FDA Label - Gefitinib (Iressa). Clinical Pharmacology and Biopharmaceutics Review.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8083, Morpholine.

Sources

Technical Guide: Safety and Handling of 2-(1-methyl-1H-pyrazol-4-yl)morpholine

[1]

Part 1: Chemical Identity & Physicochemical Profile[1][2][3][4][5]

2-(1-methyl-1H-pyrazol-4-yl)morpholine is a secondary amine intermediate often employed in the synthesis of bioactive small molecules. Its structure features a saturated morpholine ring substituted at the C2 position with an aromatic N-methylpyrazole moiety. This structural combination dictates its basicity, solubility, and stability profile.

Identification Data

| Parameter | Detail |

| CAS Number | 1375963-52-2 |

| IUPAC Name | 2-(1-methyl-1H-pyrazol-4-yl)morpholine |

| Molecular Formula | C₈H₁₃N₃O |

| Molecular Weight | 167.21 g/mol |

| SMILES | CN1N=CC(C2CNCCO2)=C1 |

| Storage Class | 10 (Combustible Liquids) |

Physicochemical Properties (Experimental & Predicted)

Understanding these properties is critical for selecting appropriate PPE and engineering controls.

| Property | Value | Implications for Safety & Handling |

| Physical State | Liquid / Low-melting Solid | May require warming to melt; handle as a liquid for transfer. |

| Boiling Point | ~300°C (Predicted) | Low volatility, but aerosols can be hazardous. |

| pKa (Base) | ~8.5 (Morpholine NH) | Basic. Corrosive/Irritant to mucous membranes. |

| LogP | ~0.6 | Moderately lipophilic; capable of skin absorption. |

| Solubility | DMSO, Methanol, DCM | Use compatible solvent-resistant gloves (e.g., Nitrile/Laminate). |

| Flash Point | >90°C (Estimated) | Combustible. Keep away from open flames/hot surfaces. |

Part 2: Hazard Identification & Toxicology[1]

While specific toxicological data for this exact CAS is limited, its hazard profile is derived from its functional groups (secondary amine, pyrazole) and available safety data for structural analogs.

GHS Classification (Self-Classification based on Structure)[1]

-

Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.

-

Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1][2] Note: Treat as potential Category 1B (Corrosive) due to secondary amine functionality until tested.

-

Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.

-

Specific Target Organ Toxicity (SE): Category 3 (H335) – May cause respiratory irritation.

Structural Alerts & Toxicology[1]

-

Secondary Amine Hazard: The free amine on the morpholine ring is nucleophilic and basic. It can react with atmospheric CO₂ (carbamate formation) and oxidants.

-

Nitrosamine Potential: As a secondary amine, this compound can form carcinogenic nitrosamines (N-nitrosomorpholine derivatives) if exposed to nitrosating agents (e.g., nitrites, nitrous acid). Strictly avoid contact with nitric acid or nitrite salts.

-

Pyrazole Bioactivity: Pyrazole moieties are common pharmacophores. Treat this compound as a potentially bioactive agent (e.g., kinase inhibitor precursor) with unknown systemic effects.

Part 3: Safe Handling Protocols

Engineering Controls

-

Primary Barrier: All handling (weighing, transfer, synthesis) must be performed inside a certified Chemical Fume Hood .

-

Ventilation: Ensure hood face velocity is 80–100 fpm.

-

Inert Atmosphere: Due to the oxidation potential of the amine, handle under Nitrogen or Argon when possible.

Personal Protective Equipment (PPE)[1]

-

Eye Protection: Chemical splash goggles are mandatory. Face shields are recommended if handling volumes >50 mL.

-

Hand Protection:

-

Standard Use: Nitrile gloves (minimum 0.11 mm thickness).

-

Prolonged Contact/Immersion: Double-gloving or Silver Shield® (Laminate) gloves.

-

-

Body Protection: Lab coat (buttoned) and long pants.

Transfer & Weighing Workflow

The following diagram outlines the decision logic for safe transfer based on the compound's physical state.

Caption: Decision tree for safe handling and transfer based on physical state observation.

Part 4: Storage & Stability[1]

Storage Conditions

-

Temperature: Store refrigerated (2–8°C).

-

Atmosphere: Store under inert gas (Argon preferred) to prevent amine oxidation and "browning."

-

Container: Amber glass vials with Teflon-lined caps.

-

Incompatibility:

-

Strong Oxidizing Agents (Peroxides, Permanganates).

-

Acids (Exothermic reaction).

-

Nitrosating agents (Nitrites).

-

Degradation Pathways

The secondary amine is the primary site of instability.

Caption: Primary degradation pathways: Oxidation and Carbamate formation upon air exposure.

Part 5: Emergency Response

| Scenario | Immediate Action |

| Eye Contact | Rinse cautiously with water for 15 minutes . Lift eyelids. Seek medical attention immediately. |

| Skin Contact | Remove contaminated clothing.[3][4] Wash skin with soap and water.[3] If irritation persists, seek medical aid. |

| Inhalation | Move to fresh air.[3][4] If breathing is difficult, administer oxygen (trained personnel only). |

| Spill (<10 mL) | Absorb with inert material (vermiculite/sand). Do not use sawdust (fire hazard with amines). Neutralize with dilute acetic acid if necessary. |

| Fire | Use CO₂, dry chemical, or alcohol-resistant foam. Do not use water jet. Toxic NOx fumes will be released. |

References

Sources

- 1. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 2. shepherd.edu [shepherd.edu]

- 3. fishersci.com [fishersci.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. 4-Methylmorpholine | C5H11NO | CID 7972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-4-Boc-2-(4-pyrazolyl)morpholine | C12H19N3O3 | CID 157045595 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

The 2-(1-methyl-1H-pyrazol-4-yl)morpholine Scaffold: A Privileged Motif for Kinase Inhibitor Discovery

Introduction: Unlocking a Potent Pharmacophore

In the landscape of medicinal chemistry, the strategic combination of validated pharmacophores is a cornerstone of rational drug design. The 2-(1-methyl-1H-pyrazol-4-yl)morpholine scaffold represents a powerful amalgamation of two such privileged heterocyclic systems: the pyrazole and the morpholine moieties. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a frequent component of FDA-approved drugs and serves as a versatile scaffold in the development of kinase inhibitors.[1][2] Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it an effective hinge-binding motif for many protein kinases.[2] Complementing this is the morpholine ring, a saturated six-membered heterocycle containing both an oxygen and a nitrogen atom. The morpholine group is often incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and fine-tune pharmacokinetic properties.[3]

The fusion of these two motifs in the 2-(1-methyl-1H-pyrazol-4-yl)morpholine scaffold creates a unique three-dimensional structure with significant potential for generating potent and selective kinase inhibitors. This guide provides a comprehensive overview of the synthesis, derivatization, and application of this promising scaffold for researchers in drug discovery and development.

Synthesis of the Core Scaffold: A Modern Approach

The construction of the 2-(1-methyl-1H-pyrazol-4-yl)morpholine core can be efficiently achieved through a palladium-catalyzed Buchwald-Hartwig amination reaction. This powerful cross-coupling method allows for the formation of the crucial C-N bond between the pyrazole and morpholine rings under relatively mild conditions, offering a significant advantage over classical nucleophilic aromatic substitution methods that often require harsh conditions and have limited substrate scope.[4]

The synthetic strategy commences with the readily available 4-bromo-1-methyl-1H-pyrazole. While direct coupling is possible, protection of the pyrazole N-H (if not already methylated) can sometimes improve yields and simplify purification. The following protocol outlines a robust and reproducible method for the synthesis of the target scaffold.

Caption: General workflow for the synthesis of the core scaffold.

Protocol 1: Synthesis of 2-(1-methyl-1H-pyrazol-4-yl)morpholine

Materials:

-

4-bromo-1-methyl-1H-pyrazole

-

Morpholine

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar Buchwald-Hartwig ligand

-

Sodium tert-butoxide (NaOt-Bu)

-

Anhydrous toluene

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

-

Addition of Reactants: Add 4-bromo-1-methyl-1H-pyrazole (1.0 eq) and anhydrous toluene to the flask.

-

Initiation: Add morpholine (1.2 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(1-methyl-1H-pyrazol-4-yl)morpholine.

Causality Behind Experimental Choices:

-

Catalyst and Ligand: The choice of a palladium catalyst and a sterically bulky, electron-rich phosphine ligand like XPhos is critical for facilitating the oxidative addition of the aryl bromide and the subsequent reductive elimination to form the C-N bond, especially on an electron-rich heterocycle like pyrazole.[4]

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide is required to deprotonate the morpholine, forming the active nucleophile in the catalytic cycle.

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is crucial to prevent catalyst degradation and ensure a high yield.

Application in Kinase Inhibitor Development: Targeting the c-Met Pathway

The 2-(1-methyl-1H-pyrazol-4-yl)morpholine scaffold is particularly well-suited for targeting protein kinases. The pyrazole nitrogen atoms can act as hydrogen bond acceptors and donors, interacting with the hinge region of the kinase ATP-binding pocket. The morpholine moiety can be directed towards the solvent-exposed region, enhancing solubility and providing a vector for further functionalization to improve selectivity and potency.

A prominent target for inhibitors based on this scaffold is the c-Met receptor tyrosine kinase.[5][6] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of numerous cancers, making it a validated therapeutic target.[5][7]

Caption: Simplified c-Met signaling pathway and the inhibitory action of the scaffold.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a general method for assessing the inhibitory activity of compounds based on the 2-(1-methyl-1H-pyrazol-4-yl)morpholine scaffold against a target kinase, such as c-Met. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human c-Met kinase

-

Poly(Glu, Tyr) 4:1 substrate

-

ATP

-

Test compounds (solubilized in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

White, opaque 384-well plates

-

Multichannel pipettes

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Then, dilute the compounds to the final desired concentrations in the kinase assay buffer.

-

Reaction Setup: In a 384-well plate, add the test compound dilutions.

-

Enzyme Addition: Add the c-Met kinase solution to each well and incubate for 15-30 minutes at room temperature.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the Poly(Glu, Tyr) substrate and ATP.

-

Incubation: Incubate the plate at room temperature for 1-2 hours.

-

ADP-Glo™ Reagent Addition: Stop the kinase reaction and measure the generated ADP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 3: Cell-Based Proliferation Assay (MTT Assay)

This protocol outlines a method to evaluate the anti-proliferative effects of the scaffold derivatives on cancer cell lines that are known to have dysregulated c-Met signaling (e.g., HepG-2, MKN-45).

Materials:

-

Human cancer cell line (e.g., HepG-2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds (solubilized in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear flat-bottom plates

-

Multichannel pipettes

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known c-Met inhibitor).

-

Incubation: Incubate the cells for 48-72 hours at 37 °C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) by plotting the data on a dose-response curve.[8]

Data Presentation: Illustrative Biological Activity

While specific data for a comprehensive library of 2-(1-methyl-1H-pyrazol-4-yl)morpholine derivatives is not publicly available, the following tables present representative data from closely related pyrazole-based kinase inhibitors to illustrate the potential of this scaffold class.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Pyrazole-Based Compounds

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| 5a | c-Met | 4.27 | [5] |

| 5b | c-Met | 7.95 | [5] |

| 11c | c-Met | (Potent Inhibition) | [9] |

| 13b | c-Met | (Potent Inhibition) | [9] |

| PF-04254644 | c-Met | (Highly Selective) | [3] |

Note: Compound IDs are taken from the cited literature and do not represent derivatives of the core scaffold synthesized in this guide, but rather illustrate the potential of related structures.

Table 2: Anti-proliferative Activity of Representative Pyrazoline/Pyrazole Derivatives

| Compound ID | Cell Line | Assay | IC₅₀ / GI₅₀ (µM) | Reference |

| b17 | HepG-2 | Cytotoxicity | 3.57 | [8] |

| 5a | HepG-2 | Anti-proliferative | 3.42 | [5] |

| 5b | HepG-2 | Anti-proliferative | 3.56 | [5] |

| Compound 29b | HT-29 (Colon) | Anti-proliferative | logGI₅₀ = -6.37 | [10] |

Conclusion and Future Directions

The 2-(1-methyl-1H-pyrazol-4-yl)morpholine scaffold is a compelling starting point for the development of novel kinase inhibitors. Its synthesis is accessible through modern catalytic methods, and its inherent structural features are well-suited for targeting the ATP-binding site of kinases like c-Met. The protocols provided herein offer a solid foundation for the synthesis and biological evaluation of derivatives based on this scaffold. Future work should focus on building a diverse library of analogs to explore the structure-activity relationship (SAR) in detail. By systematically modifying the substitution patterns on both the pyrazole and morpholine rings, researchers can optimize potency, selectivity, and pharmacokinetic properties, ultimately leading to the discovery of new therapeutic candidates for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

-

Cui, J. J., et al. (2013). Lessons from (S)-6-(1-(6-(1-Methyl-1H-pyrazol-4-yl)[4][7][11]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644), an inhibitor of receptor tyrosine kinase c-met with high protein kinase selectivity but broad phosphodiesterase family inhibition leading to myocardial degeneration in rats. Journal of Medicinal Chemistry, 56(17), 6651–6665. Available at: [Link]

-

Al-Ostath, A., et al. (2021). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. Molecules, 26(16), 4998. Available at: [Link]

-

Battaglia, F., et al. (2019). Safety and Tolerability of c-MET Inhibitors in Cancer. Drug Safety, 42(3), 319–334. Available at: [Link]

-

Abdel-Aziz, M., et al. (2022). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. Scientific Reports, 12(1), 18884. Available at: [Link]

-

Zask, A., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry, 52(24), 7942–7945. Available at: [Link]

-

Mohamed Ahmed, M. S., Kobayashi, K., & Mori, A. (2005). One-Pot Construction of Pyrazoles and Isoxazoles with Palladium-Catalyzed Four-Component Coupling. Organic Letters, 7(20), 4487–4489. Available at: [Link]

-

Fassihi, A., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 137. Available at: [Link]

-

Patel, R., et al. (2022). Synthesis, Cytotoxicity, Molecular Docking and ADME Assay of Novel Morpholine appended 1,2,3‐Triazole Analogues. ChemistrySelect, 7(48), e202204020. Available at: [Link]

-

Liu, H., et al. (2016). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Molecules, 21(5), 612. Available at: [Link]

-

Damghani, T., et al. (2022). Type II c-Met inhibitors: molecular insight into crucial interactions for effective inhibition. Journal of the Iranian Chemical Society, 19(6), 2327–2341. Available at: [Link]

-

Cho, S. Y., et al. (2016). Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. Bulletin of the Korean Chemical Society, 37(1), 105-108. Available at: [Link]

-

Norman, M. H., et al. (2012). Structure-Based Design of Novel Class II c-Met Inhibitors: 1. Identification of Pyrazolone-Based Derivatives. ACS Medicinal Chemistry Letters, 3(5), 415–419. Available at: [Link]

-

Johnson, T. A., et al. (2012). Synthesis and Anticancer Activity of Sclerophytin-Inspired Hydroisobenzofurans. ACS Medicinal Chemistry Letters, 3(10), 829–833. Available at: [Link]

-

Zhang, Y., et al. (2021). Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present). Molecules, 26(16), 4987. Available at: [Link]

-

Al-Warhi, T., et al. (2023). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry, 15(19), 1735-1755. Available at: [Link]

-

Singh, R., et al. (2025). Synthesis, In Vitro Evaluation, and Molecular Docking Studies of Novel Pyrazoline Derivatives as Promising Bioactive Molecules. Journal of Pharmaceutical Sciences & Computational Chemistry. Available at: [Link]

-

Sharma, A., et al. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Current Medicinal Chemistry, 31. Available at: [Link]

-

Wang, Y., et al. (2019). Design, Synthesis and Bioactivity Evaluation of Heterocycle-Containing Mono- and Bisphosphonic Acid Compounds. Molecules, 24(21), 3846. Available at: [Link]

-

Schade, D., et al. (2019). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. ChemMedChem, 14(12), 1227-1240. Available at: [Link]

-

Saha, S., et al. (2017). Synthesis and screening for anticancer activity of sempervirine analogs. Poster Session. Available at: [Link]

-

Bondock, S., et al. (2012). Recent advances in the therapeutic applications of pyrazolines. Bioorganic & Medicinal Chemistry, 20(13), 3871–3883. Available at: [Link]

-

Tenney, K., et al. (2025). Synthesis of a New Purine Analogue Class with Antifungal Activity and Improved Potency against Fungal IP3–4K. ACS Infectious Diseases. Available at: [Link]

-

Kung, P. P., et al. (2008). Structure activity relationships of quinoline-containing c-Met inhibitors. European Journal of Medicinal Chemistry, 43(6), 1321–1329. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines as topo-II inhibitors and DNA intercalators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Safety and Tolerability of c-MET Inhibitors in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Protocols for N-Alkylation of the Morpholine Ring

Abstract & Strategic Overview

The morpholine ring is a privileged pharmacophore in medicinal chemistry, appearing in numerous FDA-approved therapeutics (e.g., Gefitinib, Linezolid, Timolol). Its inclusion often modulates physicochemical properties, specifically lowering logP (lipophilicity) while maintaining metabolic stability compared to other cyclic amines.

However, the secondary amine nitrogen of morpholine (

This Application Note details two distinct, self-validating protocols for N-alkylation. The choice of method depends strictly on the electrophile available and the functional group tolerance required.

Decision Matrix: Method Selection

| Feature | Method A: Reductive Amination | Method B: Direct Nucleophilic Substitution ( |

| Primary Reagent | Aldehyde/Ketone + NaBH(OAc) | Alkyl Halide + Cs |

| Selectivity | Excellent (No quaternization) | Moderate (Risk of over-alkylation) |

| Reaction Conditions | Mild, slightly acidic (pH 5-6) | Basic, often requires heat |

| Scope | Best for complex, sensitive scaffolds | Best for simple alkyl chains or benzyl groups |

| Green Metric | High (High atom economy, mild solvents) | Moderate (Halogen waste, polar aprotic solvents) |

Strategic Pathway Visualization

The following decision tree illustrates the logical flow for selecting the optimal alkylation strategy based on substrate availability and chemical sensitivity.

Figure 1: Strategic decision tree for selecting the N-alkylation protocol. Protocol A is generally preferred for its chemoselectivity.

Protocol A: Reductive Amination (The "Gold Standard")

This protocol utilizes Sodium Triacetoxyborohydride (STAB), a mild hydride donor that selectively reduces the intermediate iminium ion rather than the carbonyl starting material. This selectivity eliminates the need for pre-forming the imine, allowing a "one-pot" procedure.[1]

Mechanism:

-

Imine Formation: Morpholine attacks the carbonyl carbon.

-

Protonation: The resulting hemiaminal loses water to form an iminium ion.

-

Reduction: STAB delivers a hydride to the iminium carbon. Crucially , STAB is less basic and less reactive than NaBH

, preventing direct reduction of the aldehyde/ketone.

Materials

-

Substrate: Aldehyde or Ketone (1.0 equiv)

-

Amine: Morpholine (1.1 - 1.2 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: THF can be used but is often slower.

-

Additive: Acetic Acid (AcOH) (1.0 equiv) - Required only for ketone substrates to catalyze imine formation.

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Aldehyde/Ketone (1.0 equiv) in DCE (0.2 M concentration).

-

Amine Addition: Add Morpholine (1.2 equiv) .

-

Self-Validation Check: If the substrate is a ketone, add Acetic Acid (1.0 equiv) now. For aldehydes, this is usually unnecessary unless the reaction is sluggish.

-

-

Equilibration (The "Pre-Stir"): Stir at Room Temperature (RT) for 15–30 minutes.

-

Why? This allows the equilibrium to shift toward the imine/hemiaminal before the reductant is introduced, minimizing direct reduction of the carbonyl.

-

-

Reduction: Add STAB (1.4 equiv) in one portion.

-

Observation: Mild effervescence may occur. The reaction mixture typically remains a suspension.

-

-

Monitoring: Stir at RT under nitrogen. Monitor by LC-MS or TLC.

-

Timeline: Aldehydes typically complete in 1–4 hours. Ketones may require 12–24 hours.

-

-

Quench & Workup:

-

Quench by adding saturated aqueous NaHCO

. Stir for 15 minutes until gas evolution ceases. -

Extract with DCM (3x).

-

Wash combined organics with brine, dry over Na

SO

-

Troubleshooting & Optimization

-

Stalled Reaction? If the imine forms but does not reduce, the medium may be too basic. Add 1-2 drops of AcOH.

-

Solubility Issues? If STAB is clumping, switch solvent to THF, though reaction kinetics may slow down.

Protocol B: Direct Nucleophilic Substitution ( )

While reductive amination is preferred for selectivity, direct alkylation is necessary when the alkyl group does not have a stable carbonyl precursor (e.g., benzyl chlorides, long-chain alkyl halides).

The Challenge: The product (tertiary amine) is often more nucleophilic than the starting morpholine, leading to quaternary ammonium salts (over-alkylation).

The Solution: The "Cesium Effect."[2][3][4] Using Cesium Carbonate (Cs

Materials

-

Substrate: Alkyl Halide (1.0 equiv) (Bromides/Iodides preferred; Chlorides require KI).

-

Amine: Morpholine (1.0 - 1.1 equiv). Do not use large excess.

-

Base: Cesium Carbonate (Cs

CO -

Solvent: Acetonitrile (MeCN) (anhydrous).

-

Catalyst: Potassium Iodide (KI) (0.1 equiv) - Only if using Alkyl Chlorides.

Step-by-Step Methodology

-

Preparation: Dissolve Morpholine (1.0 equiv) in anhydrous MeCN (0.1 M).

-

Base Activation: Add Cs

CO-

Why? This ensures the heterogeneous base is well-dispersed.

-

-

Electrophile Addition: Add the Alkyl Halide (1.0 equiv) dropwise.

-

Critical Control: Do not dump the halide in all at once. Slow addition keeps the concentration of the electrophile low relative to the amine, statistically favoring mono-alkylation.

-

-

Reaction: Heat to 60°C (for Bromides) or 80°C (for Chlorides).

-

Self-Validating Endpoint (TLC/LCMS):

-

Target: Product spot appears.[5]

-

Warning: If a spot appears on the baseline (Rf = 0), this is likely the quaternary salt. Stop heating immediately.

-

-

Workup:

-

Filter off the solid inorganic salts.

-

Concentrate the filtrate.

-

Redissolve in EtOAc and wash with water to remove residual DMF/Salts.

-

Mechanistic Visualization (Reductive Amination)

Understanding the intermediate states is vital for troubleshooting. The following diagram details the pathway for Protocol A.

Figure 2: Mechanistic pathway of STAB-mediated reductive amination. Note the critical Iminium Ion intermediate.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][6] Studies on Direct and Indirect Reductive Amination Procedures.[1][6][7][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][6][7] [Link] (The foundational text for STAB protocols).

-

Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium effect: high chemoselectivity in direct N-alkylation of amines. The Journal of Organic Chemistry, 67(6), 1745–1747. [Link] (Authoritative source for using Cesium bases to prevent over-alkylation).

-

Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1][5] (General reference for reductive amination mechanisms).

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: Experimental Evaluation of Pyrazole Derivatives for Multi-Target Neuroprotection

Abstract & Strategic Rationale

The "one-molecule-one-target" paradigm in Alzheimer’s Disease (AD) and Parkinson’s Disease (PD) drug discovery has largely failed to yield disease-modifying therapies. Consequently, the field has shifted toward Multi-Target-Directed Ligands (MTDLs) . Pyrazole derivatives have emerged as a privileged scaffold in this domain due to their unique electronic properties and ability to engage multiple pathogenic targets simultaneously.

This Application Note provides a rigorous technical framework for evaluating pyrazole derivatives. Unlike generic screening guides, this document focuses on the dual-inhibition of Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE) , coupled with cellular neuroprotection assays in differentiated SH-SY5Y neurons .

Why Pyrazoles?

The pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) offers specific advantages:

-

H-Bonding Capability: The -NH and -N= motifs act as hydrogen bond donors/acceptors, critical for binding the catalytic anionic site (CAS) of AChE and the substrate cavity of MAO-B.

-

Pharmacokinetic Profile: Pyrazoles generally exhibit favorable lipophilicity (LogP) for blood-brain barrier (BBB) penetration.

-

Redox Modulation: Certain pyrazole derivatives (e.g., pyrazolones like Edaravone) possess intrinsic radical scavenging activity, providing a third layer of neuroprotection via the Nrf2 pathway.

Mechanistic Validation: The Multi-Target Approach

To validate a pyrazole derivative as a neuroprotective agent, one must demonstrate activity across interconnected pathogenic pathways. The diagram below illustrates the logical flow of how a single pyrazole ligand can mitigate neurotoxicity by targeting mitochondrial dysfunction (MAO-B), cholinergic deficit (AChE), and oxidative stress (ROS).

Visualization: Multi-Target Signaling Pathway

Figure 1: Mechanistic convergence of Pyrazole MTDLs inhibiting catabolic enzymes (MAO-B, AChE) while upregulating Nrf2-mediated antioxidant defense.[1]

Protocol 1: Fluorometric MAO-B Inhibition Assay

Principle: This assay uses Kynuramine as a non-fluorescent substrate. MAO-B oxidizes Kynuramine to 4-hydroxyquinoline (4-HQ), which is fluorescent. Inhibition of MAO-B results in decreased fluorescence. This method is superior to colorimetric assays (like Amplex Red) for pyrazoles because many pyrazole derivatives have intrinsic absorbance that can interfere with colorimetric readouts.

Materials

-

Enzyme: Recombinant Human MAO-B (5 mg/mL stock).

-

Substrate: Kynuramine hydrobromide.

-

Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4). Crucial: MAO-B activity is highly pH-sensitive.

-

Reference Inhibitor: Selegiline (dissolved in DMSO).

-

Test Compounds: Pyrazole derivatives (10 mM stock in DMSO).

Step-by-Step Methodology

-

Compound Preparation: Prepare serial dilutions of pyrazole derivatives in the Phosphate Buffer. Ensure final DMSO concentration in the well is <1% to prevent enzyme denaturation.

-

Enzyme Pre-incubation:

-

Add 50 µL of diluted test compound to a black 96-well plate.

-

Add 100 µL of MAO-B enzyme solution (diluted to approx. 0.015 mg/mL in buffer).

-

Control: Add buffer instead of compound for "100% Activity" wells.

-

Incubate at 37°C for 20 minutes . This allows the inhibitor to bind the active site (reversible or irreversible).

-

-

Reaction Initiation:

-

Add 50 µL of Kynuramine (final concentration 50 µM).

-

Total reaction volume = 200 µL.

-

-

Kinetic Readout:

-

Immediately place in a fluorescence plate reader pre-heated to 37°C.

-

Excitation: 310 nm | Emission: 400 nm.

-

Record fluorescence every 60 seconds for 30 minutes.

-

-

Data Processing:

-

Calculate the slope (RFU/min) for the linear portion of the curve.

- .

-

Fit data to a sigmoidal dose-response curve to determine IC50.

-

Protocol 2: Neuroprotection in Differentiated SH-SY5Y Cells[2]

Scientific Integrity Note: Many studies use undifferentiated SH-SY5Y cells, which behave like cancer cells (high proliferation, low glycolytic dependence). To model neuroprotection accurately, you must differentiate them into a post-mitotic, neuron-like phenotype using Retinoic Acid (RA).

Materials

-

Cell Line: SH-SY5Y (ATCC CRL-2266).

-

Differentiation Medium: DMEM/F12 + 1% FBS + 10 µM All-trans Retinoic Acid (RA) .

-

Stress Agent: Hydrogen Peroxide (

), 30% stabilized solution. -

Viability Reagent: MTT or CCK-8.

Experimental Workflow Visualization

Figure 2: Critical timeline for SH-SY5Y differentiation and neuroprotection assay.

Step-by-Step Methodology

-

Seeding & Differentiation:

-

Seed SH-SY5Y cells at

cells/well in 96-well plates. -

After 24h, switch medium to Low-Serum (1% FBS) + 10 µM RA .

-

Change medium every 2 days for 6 days . Cells will extend neurites and stop dividing.

-

-

Pre-treatment (The Protection Phase):

-

Remove differentiation medium. Wash with PBS.[1]

-

Add pyrazole derivatives (0.1, 1, 10, 50 µM) in serum-free medium.

-

Incubate for 2 hours (allows upregulation of Nrf2/antioxidant enzymes).

-

-

Oxidative Insult:

-

Do NOT remove the drug. Add

directly to the wells to achieve a final concentration of 150-300 µM (titrate this beforehand to achieve ~50% cell death in controls). -

Incubate for 24 hours .

-

-

Readout (MTT Assay):

-

Add MTT solution (0.5 mg/mL). Incubate 4 hours.

-

Dissolve formazan crystals in DMSO.

-

Read Absorbance at 570 nm.

-

Calculation: Cell Viability % = (Abs_sample / Abs_control) × 100.

-

Data Analysis & Interpretation

When reporting results, comparing the Selectivity Index (SI) is vital. A good neuroprotective candidate should inhibit MAO-B selectively (to avoid the "cheese effect" associated with MAO-A inhibition) and show nanomolar potency against AChE.

Representative Data Table (Template)

| Compound ID | MAO-B IC50 (µM) | MAO-A IC50 (µM) | Selectivity (B/A) | AChE IC50 (µM) | Neuroprotection* (%) |

| Pvz-01 | 0.045 ± 0.002 | > 10.0 | > 222 | 0.12 ± 0.01 | 88% |

| Pvz-02 | 0.850 ± 0.050 | 5.20 | 6.1 | 4.50 ± 0.20 | 45% |

| Selegiline | 0.037 ± 0.001 | > 10.0 | > 270 | N.A. | 60% |

| Donepezil | N.A. | N.A.[2] | N.A. | 0.02 ± 0.001 | 35% |

*Neuroprotection defined as viability restoration in SH-SY5Y cells treated with

Interpretation:

-

Pvz-01 demonstrates the ideal profile: High MAO-B selectivity (comparable to Selegiline), dual AChE inhibition, and superior neuroprotection in cells, likely due to the synergistic effect of dual inhibition + antioxidant capacity.

-

Selegiline protects via MAO-B inhibition but lacks AChE activity.

-

Donepezil protects via AChE inhibition but lacks mitochondrial protection.

References

-

Mishra, N., & Sasmal, D. (2011). Development of selective and reversible pyrazoline based MAO-B inhibitors: virtual screening, synthesis and biological evaluation.[3] Bioorganic & Medicinal Chemistry Letters, 21(7), 1969-1973.[3] Link

-

Rymlewska, A., et al. (2024). Dual Inhibitors of Acetylcholinesterase and Monoamine Oxidase-B for the Treatment of Alzheimer's Disease. International Journal of Molecular Sciences, 25(3), 1500. Link

-

Kumar, S., et al. (2025). Recent Advancements in the Synthesis of Pyrazole Derivatives for the Treatment of Alzheimer's Disease.[4][5] Current Organic Chemistry, 29. Link

-

Tandarić, T., & Vianello, R. (2019). Computational Insight into the Mechanism of Irreversible Inhibition of Monoamine Oxidase B by Propargylamine Inhibitors.[6] ACS Chemical Neuroscience, 10(8), 3532–3542. Link

-